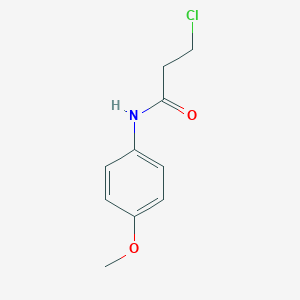

3-Chloro-n-(4-methoxyphenyl)propanamide

概要

説明

3-Chloro-n-(4-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent. Its chemical formula is C10H12ClNO2, and it has a molecular weight of 213.666 g/mol

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-n-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxyaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

3-Chloro-n-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Formation of substituted amides, thiols, or ethers.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of primary or secondary amines.

科学的研究の応用

Antimicrobial Agents

One of the primary applications of 3-Chloro-N-(4-methoxyphenyl)propanamide is in the synthesis of antimicrobial agents. The compound serves as a precursor for developing new pharmaceuticals with antibacterial properties. Its structural similarity to natural compounds allows it to interact effectively with biological targets, making it a valuable candidate in drug discovery .

Ligand Properties

The compound exhibits excellent coordination abilities, functioning as a ligand in various chemical reactions. Its ability to bind to aromatic systems enhances its utility in catalysis and material synthesis . Research has shown that N-substituted arylacetamides, like this compound, can form stable complexes with metal ions, which are crucial for developing new catalysts in organic synthesis .

Structural Materials

This compound is also explored as a structural material due to its robust chemical properties. The amide functional group provides stability and durability, making it suitable for applications requiring resilient materials .

Crystal Structure Studies

Crystallographic studies have been conducted to understand the solid-state behavior of this compound. The crystal structure analysis reveals insights into molecular packing and interactions that can influence the material's physical properties . Such studies are essential for tailoring materials for specific applications in electronics and coatings.

Synthesis and Characterization

Research has detailed the synthesis pathways for this compound, highlighting methods such as acylation reactions involving 4-methoxyaniline and chloroacetic acid derivatives. Characterization techniques including NMR spectroscopy and X-ray crystallography have confirmed the structure and purity of synthesized compounds, paving the way for further functionalization .

In vitro studies have assessed the biological activity of derivatives of this compound against various bacterial strains. Results indicate promising antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .

作用機序

The mechanism of action of 3-Chloro-n-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

類似化合物との比較

Similar Compounds

3-Chloro-n-(4-chloro-3-methoxyphenyl)propanamide: Similar structure with an additional chlorine atom on the aromatic ring.

3-Chloro-n-(4-methylphenyl)propanamide: Similar structure with a methyl group instead of a methoxy group.

3-Chloro-n-(4-hydroxyphenyl)propanamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

3-Chloro-n-(4-methoxyphenyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

生物活性

3-Chloro-n-(4-methoxyphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It belongs to the class of halogenated secondary amides and has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- Appearance : White to off-white solid

- Melting Point : 126-128 °C

- Solubility : Limited solubility in chloroform, dimethyl sulfoxide, and methanol

The compound is synthesized through reactions involving 4-methoxyaniline and chloroacetyl chloride, among other methods. The introduction of both chloro and methoxy groups is significant for its biological activity .

Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. In a study evaluating various derivatives, compounds similar to this one were shown to exert significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives within the same structural family demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and melanoma (SK-MEL-5) cell lines .

| Compound | Cell Line | % Inhibition | IC50 (µM) |

|---|---|---|---|

| This compound | MDA-MB-468 | 84.83% | Not specified |

| Similar Derivative | T-47D | 90.47% | Not specified |

| Similar Derivative | SK-MEL-5 | 84.32% | Not specified |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Compounds with structural similarities have been shown to inhibit enzymes such as EGFR and Src, which play critical roles in cancer progression .

Apoptosis Induction

Further studies have indicated that related compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents. For example, derivatives of this compound have been associated with increased apoptotic markers in treated cell lines .

Case Studies

-

Study on Antiproliferative Activity :

A comprehensive evaluation of various compounds similar to this compound showed that several exhibited high potency against a panel of cancer cell lines, including leukemia and breast cancer models. The study utilized the National Cancer Institute's protocols for testing and found significant growth inhibition across multiple cell types . -

Mechanistic Insights :

Research focusing on structural analogs revealed that certain modifications enhanced biological activity by improving binding affinity to target proteins involved in tumor growth regulation. This suggests that fine-tuning the chemical structure can lead to better therapeutic outcomes .

特性

IUPAC Name |

3-chloro-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNNQFDBJXKWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336299 | |

| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19313-87-2 | |

| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of the C(=O)—N(H)—Car—Car torsion angle in the structure of 3-Chloro-N-(4-methoxyphenyl)propanamide?

A1: The abstract mentions that the C(=O)—N(H)—Car—Car torsion angle of -33.70 (18)° in this compound "[1] https://www.semanticscholar.org/paper/36556170a7efd21e61b50e68ec61ce60fac1448f" indicates the absence of resonance spanning the amide and the aromatic ring. This information is crucial for understanding the compound's reactivity, potential interactions, and overall chemical behavior.

Q2: How does this compound arrange itself in a solid state?

A2: The crystal structure analysis reveals that this compound molecules are held together by classical N—H⋯O hydrogen bonds and C–H⋯O contacts. These interactions lead to the formation of chains that extend along the a-axis of the crystal lattice []. This understanding of the compound's solid-state arrangement can be valuable for exploring its potential applications in material science or drug design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。